N-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide is a complex organic compound that belongs to the class of oxadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring. This can be achieved by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile . The azepane moiety is introduced through nucleophilic substitution reactions, and the final product is obtained by coupling the oxadiazole derivative with 4-fluorobenzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the azepane moiety can be reduced to form alcohols.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzamides .
Scientific Research Applications
N-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its cytotoxic effects on cancer cells.
Medicine: Explored for its potential as an anti-diabetic agent due to its ability to inhibit α-glucosidase.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby reducing blood sugar levels . The compound’s cytotoxic effects on cancer cells are believed to be due to its ability to induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine: Known for its antibacterial activity.
5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine: Exhibits significant anti-inflammatory properties.
2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide: Used in the synthesis of various heterocyclic compounds.
Uniqueness
N-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide stands out due to its unique combination of an oxadiazole ring, azepane moiety, and fluorobenzamide group.
Biological Activity
N-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide is a novel compound with significant potential in biological research and medicinal chemistry. Its chemical structure includes an oxadiazole ring, which is known for its diverse biological activities. This compound has been investigated for various applications, particularly as an enzyme inhibitor and for its cytotoxic effects against cancer cells.
- IUPAC Name : N-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide
- Molecular Formula : C18H21FN4O3S
- CAS Number : 904270-77-5
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes. Notably, it acts as an α-glucosidase inhibitor , which plays a crucial role in carbohydrate metabolism. By binding to the active site of α-glucosidase, it prevents the breakdown of carbohydrates into glucose, thereby reducing blood sugar levels. This mechanism suggests potential applications in managing diabetes and related metabolic disorders.
Enzyme Inhibition
-
α-glucosidase Inhibition :
- Effectiveness : Studies have shown that this compound exhibits significant inhibitory activity against α-glucosidase. This property is essential for developing anti-diabetic therapies.
- Research Findings : In vitro assays indicate that the compound effectively lowers glucose absorption in the intestine by inhibiting the enzyme activity .
-
Cytotoxicity Against Cancer Cells :
- Mechanism : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Case Studies : In a study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against several bacterial strains, showing moderate activity that warrants further investigation .
Synthesis and Development
The synthesis of this compound typically involves multiple steps starting from hydrazides and carbon disulfide to form the oxadiazole ring. The synthetic route can be optimized for large-scale production using automated techniques to ensure high yield and purity .
Potential Therapeutic Uses
Given its biological activities, this compound is being explored for:
- Diabetes Management : As an α-glucosidase inhibitor.
- Cancer Treatment : Due to its cytotoxic effects on cancer cells.
Data Summary Table
Properties
IUPAC Name |
N-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c19-14-7-5-13(6-8-14)17(25)20-11-15-21-22-18(26-15)27-12-16(24)23-9-3-1-2-4-10-23/h5-8H,1-4,9-12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJRKWBVGRSFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.